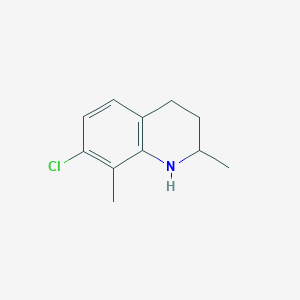

7-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline

Description

7-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline (C₁₁H₁₄ClN, molecular weight: 195.68 g/mol) is a substituted tetrahydroquinoline (THQ) derivative featuring a chloro group at position 7 and methyl groups at positions 2 and 7. Tetrahydroquinolines are pivotal in pharmaceuticals, agrochemicals, and material science due to their heterocyclic framework, which allows for diverse functionalization .

The chloro substituent at position 7 likely enhances electrophilicity and bioactivity, while the methyl groups at positions 2 and 8 may improve lipophilicity and metabolic stability. Such substitutions are critical in drug design, as seen in related THQ derivatives with analgesic, anticancer, and pesticidal activities .

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

7-chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C11H14ClN/c1-7-3-4-9-5-6-10(12)8(2)11(9)13-7/h5-7,13H,3-4H2,1-2H3 |

InChI Key |

TWCCBNLZWPCGGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C(N1)C(=C(C=C2)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

Substitution: Amines, thiols; often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted tetrahydroquinolines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. Specifically, 7-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline has been studied for its efficacy against various bacterial strains. The compound's structure allows it to interact with microbial targets effectively, making it a candidate for developing new antibiotics .

2. Anticancer Properties

Several studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. Its mechanism of action often involves the modulation of specific signaling pathways associated with cell growth and survival .

3. Neuroprotective Effects

Tetrahydroquinolines are being investigated for their neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer’s disease. The ability of this compound to inhibit acetylcholinesterase suggests it could help improve cognitive function by increasing acetylcholine levels in the brain .

Biological Research Applications

1. Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly targeting cholinesterases. This research is crucial for understanding its potential therapeutic applications in treating conditions like Alzheimer's disease and other cognitive disorders .

2. Structure-Activity Relationship (SAR) Studies

The exploration of structure-activity relationships has been vital in optimizing the biological activity of tetrahydroquinoline derivatives. Researchers have synthesized various analogs of this compound to assess how modifications affect their biological properties .

Industrial Applications

1. Synthesis of Organic Compounds

In organic synthesis, this compound serves as an important building block for creating more complex molecules. Its versatile reactivity allows chemists to develop a wide range of derivatives that can be used in pharmaceuticals and agrochemicals .

2. Production of Dyes and Pigments

The compound is also explored for its potential use in the production of dyes and pigments due to its stable chemical structure and ability to form colored complexes with metal ions .

Case Studies

Mechanism of Action

The mechanism of action of 7-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 7-chloro-2,8-dimethyl-THQ with key analogs:

Notes:

- Isoquinoline vs. Quinoline: The isoquinoline derivatives (e.g., 7-chloro-THIQ) differ in ring structure, leading to distinct electronic and steric profiles compared to quinoline-based analogs .

- Halogen Effects : Bromine at position 7 (7-bromo-8-methyl-THQ) may confer higher molecular weight and altered reactivity compared to chlorine, influencing binding affinity in drug candidates .

- Methyl Substitution : Methyl groups at positions 2 and 8 in the target compound may enhance steric shielding and lipophilicity compared to single-methyl derivatives (e.g., 8-methyl-THQ) .

Biological Activity

7-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound belonging to the tetrahydroquinoline class. Its unique structure, characterized by a chloro substituent at the seventh position and two methyl groups at the second and eighth positions, suggests potential pharmacological applications. This article reviews its biological activity based on recent studies and findings.

The molecular formula of this compound is , with a molecular weight of approximately 195.68 g/mol. The presence of the chloro and methyl substituents enhances its interaction with biological targets, making it a candidate for further research in drug development.

Antimycobacterial Activity

Recent studies have explored the antimycobacterial properties of compounds related to this compound. For instance, derivatives of 7-chloro-4-aminoquinolines were evaluated against Mycobacterium tuberculosis (MTB). The minimum inhibitory concentrations (MIC) reported indicate moderate activity against MTB strains. Notably, derivatives with similar structural features demonstrated MIC values ranging from 7.3 μM to higher values depending on the substituents present .

| Compound | MIC (μM) | Cell Viability (%) |

|---|---|---|

| D01 | 142.6 | 90 |

| D02 | 79.7 | 83 |

| D05 | 7.3 | 97 |

| D09 | 17.3 | 55 |

This table highlights the varying degrees of activity among different derivatives, emphasizing the potential for developing new antimycobacterial agents based on this compound's structure.

Anticancer Properties

In vitro studies have suggested that compounds related to tetrahydroquinolines exhibit anticancer activity. Research has shown that certain derivatives can inhibit cancer cell proliferation while demonstrating lower toxicity to healthy cells. For example, some oxazolo[5,4-d]pyrimidine derivatives have shown promising results against colorectal cancer cell lines with CC50 values significantly lower than those of standard chemotherapeutics like cisplatin and fluorouracil .

The biological activity of this compound is thought to be influenced by its ability to interact with various biological targets. The chloro and methyl groups may enhance lipophilicity and facilitate penetration into biological membranes. Understanding these interactions is crucial for optimizing its pharmacological profile and therapeutic applications.

Case Studies

Several studies have highlighted the pharmacological potential of this compound:

- Antituberculosis Activity : A series of chloroquinoline derivatives were synthesized and evaluated for their activity against MTB. The results indicated that specific substitutions could enhance efficacy while maintaining acceptable toxicity levels .

- Anticancer Evaluations : Compounds derived from tetrahydroquinolines were tested against various cancer cell lines, revealing significant cytotoxic effects with selectivity towards cancer cells over normal cells .

Q & A

Q. What are the most reliable synthetic routes for 7-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline?

The synthesis typically involves cyclization of precursors such as substituted anilines or diphenylamines. For example, N-(3-chloro-2-hydroxypropyl) diphenylamine intermediates can undergo intramolecular cyclization under controlled heating to form the tetrahydroquinoline core . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to accommodate the chloro and methyl substituents at positions 7, 2, and 7. Catalysts like Lewis acids may enhance regioselectivity, though bifunctional derivatives require careful substituent positioning to avoid steric hindrance .

Q. How do substituents influence the compound’s physicochemical properties?

Substituents dictate solubility, stability, and reactivity:

- Chlorine at position 7 increases electrophilicity, enhancing participation in nucleophilic substitution or cross-coupling reactions.

- Methyl groups at positions 2 and 8 introduce steric bulk, potentially reducing reactivity but improving metabolic stability in biological systems. Polar solvents (e.g., DMF) are often required for reactions involving chloro-substituted derivatives due to their lower solubility in nonpolar media .

Q. What spectroscopic techniques are critical for structural characterization?

- NMR : - and -NMR identify substituent positions and confirm ring saturation. For example, methyl groups at positions 2 and 8 show distinct singlet peaks in -NMR .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly the R/S configuration at chiral centers (e.g., position 4 in related compounds) .

- Mass spectrometry : Confirms molecular weight (e.g., 209.7 g/mol for CHClN) and detects fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways in synthesis?

Competing pathways (e.g., over-oxidation or dimerization) arise due to the chloro group’s electron-withdrawing effects. Strategies include:

- Temperature control : Lower temperatures (0–25°C) reduce side reactions during cyclization .

- Catalyst selection : Pd/C or Ru-based catalysts improve hydrogenation efficiency for ring saturation without dechlorination .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates in electrophilic substitution steps .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

Some studies report cytochrome P450 inhibition for chloro-tetrahydroquinolines , while others highlight antimicrobial activity in structurally similar compounds . Contradictions may arise from:

Q. How does stereochemistry at position 4 impact pharmacological activity?

In related compounds like (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline , the R-configuration enhances binding to hydrophobic pockets in enzyme active sites due to optimal spatial arrangement of the biphenyl group . For 7-Chloro-2,8-dimethyl derivatives, enantiomeric purity should be validated via chiral HPLC or circular dichroism to correlate structure with activity.

Q. What computational methods predict interactions with biological targets?

- Molecular docking : Models binding to enzymes like CYP3A4 or bacterial topoisomerases, identifying key residues (e.g., Phe304 in CYP3A4) for halogen bonding .

- QSAR studies : Correlate substituent electronic parameters (Hammett constants) with IC values to guide derivative design .

Methodological Considerations

Q. How to address low yields in large-scale synthesis?

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side products .

- Purification : Use of silica gel chromatography with gradient elution (hexane:EtOAc) separates closely related impurities .

Q. What in vitro models are suitable for toxicity profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.